2,4,6-Triamino-6-chloropyrimidine
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Overview
Description
2,4,6-Triamino-6-chloropyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of three amino groups and one chlorine atom attached to the pyrimidine ring. It has a molecular formula of C4H7ClN5 and a molecular weight of 161.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triamino-6-chloropyrimidine typically involves the chlorination of 2,4,6-triaminopyrimidine. One common method includes the use of phosphorus oxychloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 6-position of the pyrimidine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of phosphorus oxychloride is common, and the reaction is quenched with alcohols to ensure safety. The product is then isolated using organic solvents and neutralized with ammonia water to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triamino-6-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The amino groups can undergo oxidation or reduction reactions under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction conditions
Scientific Research Applications
2,4,6-Triamino-6-chloropyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,4,6-Triamino-6-chloropyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Similar in structure but lacks one amino group.
2,4,6-Triamino-5-nitrosopyrimidine: Contains a nitroso group instead of a chlorine atom.
2,4,6-Trichloropyrimidine: Contains three chlorine atoms instead of amino groups .
Uniqueness
2,4,6-Triamino-6-chloropyrimidine is unique due to its specific arrangement of amino and chlorine groups on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1314912-28-1 |
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Molecular Formula |
C4H8ClN5 |
Molecular Weight |
161.59 g/mol |
IUPAC Name |
4-chloro-1H-pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C4H8ClN5/c5-4(8)1-2(6)9-3(7)10-4/h1H,6,8H2,(H3,7,9,10) |
InChI Key |
IMRDTLDXMGRZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=NC1(N)Cl)N)N |
Origin of Product |
United States |
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